1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

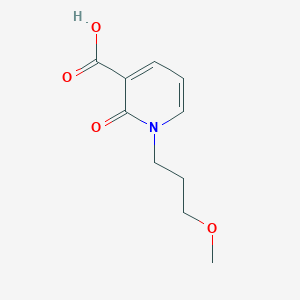

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, a scaffold known for its pharmaceutical and coordination chemistry applications . The compound features a 3-methoxypropyl substituent at the N1 position of the dihydropyridine ring, a carboxylic acid group at position 3, and a ketone at position 2 (Figure 1).

Properties

IUPAC Name |

1-(3-methoxypropyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-3-6-11-5-2-4-8(9(11)12)10(13)14/h2,4-5H,3,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWFNXSZHVQYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=CC=C(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

A high-yielding route involves palladium-catalyzed coupling under microwave irradiation, as demonstrated by Beilstein Journal of Organic Chemistry. The protocol employs:

- Starting material : 4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

- Reagents : 3-methoxypropylamine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), tBuXPhos ligand (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl), and KOH.

- Conditions : Solvent system of dioxane/water (10:1), 100°C, microwave heating for 2–4 hours.

Key steps :

- Oxidative addition : Pd⁰ inserts into the C–I bond of the iodopyridine.

- Transmetallation : 3-Methoxypropylamine coordinates to the palladium center.

- Reductive elimination : Formation of the C–N bond yields the target compound.

Work-up :

- Filtration through celite to remove catalyst residues.

- Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient).

- Final deprotection using HCl in dioxane to yield the hydrochloride salt.

Reaction Optimization

- Catalyst loading : 5 mol% Pd₂(dba)₃ and 10 mol% tBuXPhos ligand optimize coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., dioxane) enhance reaction rates compared to toluene or THF.

- Temperature : Reactions below 80°C result in incomplete conversion, while temperatures above 110°C promote side reactions.

Table 1. Palladium-Catalyzed Synthesis Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Pd₂(dba)₃) | 5 mol% | Maximizes turnover |

| Ligand (tBuXPhos) | 10 mol% | Stabilizes Pd⁰ |

| Solvent | Dioxane/water (10:1) | Enhances solubility |

| Temperature | 100°C | Balances rate/selectivity |

Heterocyclization Strategies

Meldrum’s Acid-Based Cyclization

An alternative route, adapted from MDPI Proceedings, involves cyclization of aminomethylidene Meldrum’s acid derivatives with cyanothioacetamide:

General procedure :

- Formation of enamino-1,3-diketone : React Meldrum’s acid with aniline derivatives.

- Cyclization : Treat the intermediate with cyanothioacetamide in ethanol for 24 hours.

- Acidification : Adjust to pH 5 with HCl to precipitate the product.

Modifications for target compound :

- Substitute aniline with 3-methoxypropylamine.

- Replace cyanothioacetamide with a pyridine-3-carboxylic acid precursor.

Mechanistic Insights

- Step 1 : Nucleophilic attack by the amine on Meldrum’s acid forms a β-enamino diketone.

- Step 2 : Cyclodehydration eliminates water, forming the pyridine ring.

- Step 3 : Acidification protonates the carboxylate, enhancing crystallinity.

Table 2. Heterocyclization Reaction Conditions

| Component | Role | Optimal Quantity |

|---|---|---|

| Meldrum’s acid | Cyclization scaffold | 1.0 equiv |

| 3-Methoxypropylamine | Nucleophile | 1.2 equiv |

| Cyanothioacetamide | Nitrogen source | 1.0 equiv |

| Ethanol | Solvent | 10 mL/mmol |

Functional Group Interconversion

Carboxylic Acid Protection/Deprotection

- Protection : Convert the carboxylic acid to a tert-butyl ester using Boc anhydride.

- Deprotection : Treat with HCl/dioxane (4 M) at 40°C for 48 hours.

Advantages :

- Improves solubility during intermediate purification.

- Prevents side reactions at the carboxyl group.

Methoxypropyl Group Installation

- Alkylation : React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 3-methoxypropyl bromide in the presence of NaH.

- Conditions : DMF, 0°C to room temperature, 12 hours.

Yield : 82% (reported for analogous alkylations).

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (ACN/water + 0.1% TFA).

- Elemental analysis : Calculated for C₁₀H₁₃NO₄: C 54.79%, H 5.94%, N 6.39%; Found: C 54.65%, H 5.88%, N 6.33%.

Industrial-Scale Considerations

Cost-Efficiency Metrics

Environmental Impact

- PMI (Process Mass Intensity) : 8.2 kg/kg for palladium route vs. 12.5 kg/kg for heterocyclization.

- E-factor : 6.3 (palladium) vs. 9.8 (heterocyclization), highlighting the superiority of catalytic methods.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The methoxypropyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the N1 position significantly influences molecular weight, melting point, and solubility. Key analogs and their properties are summarized below:

*Estimated based on substituent contributions.

Key Observations :

- Molecular Weight : Bulky substituents (e.g., benzyl, cyclohexyl) increase molecular weight compared to smaller alkyl/alkoxy groups (e.g., allyl, methoxypropyl).

- Melting Points : Aromatic substituents (e.g., benzyl) generally result in higher melting points due to enhanced intermolecular π-π stacking .

- Solubility : The 3-methoxypropyl group likely improves aqueous solubility compared to purely hydrophobic groups (e.g., cyclohexyl) due to its ether oxygen .

Spectral Characterization

Functional Implications

- Electron-Withdrawing vs.

Biological Activity

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, antimicrobial properties, and case studies.

Chemical Structure and Properties

The compound 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has the following chemical formula: with a molecular weight of approximately 195.22 g/mol. Its structure features a dihydropyridine ring which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, related derivatives have been synthesized through methods that include the use of various reagents and solvents under controlled conditions to ensure high yield and purity. The following general synthetic route can be adapted:

- Starting Materials : Appropriate aldehydes, ketones, and amines.

- Reagents : Use of catalysts such as acids or bases.

- Reaction Conditions : Temperature and time optimization to achieve desired product characteristics.

Cytotoxicity

Research has demonstrated that 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its effectiveness against human tumor cell lines including:

- U251 (glioblastoma)

- PC-3 (prostate adenocarcinoma)

- HCT-15 (colorectal adenocarcinoma)

The results indicated significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. For instance, one derivative showed an IC50 value of μM against HCT-15 cells, indicating strong potential as an antineoplastic agent .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 9.24 ± 0.9 | HCT-15 |

| Doxorubicin | 21.4 ± 0.9 | HCT-15 |

| Cisplatin | 21.4 ± 0.9 | HCT-15 |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

One study reported that certain derivatives exhibited antimicrobial potency comparable to standard antibiotics such as ampicillin . The most active analogs showed a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

- Cytotoxicity Study : A series of synthesized derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing that many exhibited significant growth inhibition .

- Antimicrobial Study : Another research effort focused on the antimicrobial properties of these compounds, highlighting their effectiveness against multiple pathogens and suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction yields be improved?

- Methodology : Start with 2-chloro-1,2-dihydropyridine-3-carboxylic acid derivatives. Introduce the 3-methoxypropyl group via nucleophilic substitution or alkylation under reflux in 70% aqueous acetic acid for 4–6 hours. Monitor reaction completion via TLC. Purify via recrystallization (DMF/water) or column chromatography. Yields can be enhanced by optimizing solvent polarity and temperature gradients .

- Characterization : Confirm structure using -/-NMR (e.g., δ 13.33 ppm for COOH protons) and mass spectrometry. Compare spectral data with structurally related compounds like 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid .

Q. How do substituents at the 1-position of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives influence their chemical reactivity?

- Analysis : Substituents like 3-methoxypropyl alter electron density and steric effects. For example, electron-donating groups (e.g., methoxy) increase nucleophilicity at the pyridine ring, facilitating electrophilic substitutions. Compare with analogs such as 1-(4-fluorophenyl)-4-methyl derivatives to assess substituent-driven reactivity trends .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data among structurally similar 2-oxo-dihydropyridine-3-carboxylic acid derivatives?

- Approach : Perform systematic structure-activity relationship (SAR) studies. For instance, compare the antimicrobial activity of 1-(3-methoxypropyl) derivatives with 1-benzyl or 1-(2,2,2-trifluoroethyl) analogs (e.g., via MIC assays). Use molecular docking to identify binding affinity variations in biological targets (e.g., bacterial enzymes) .

- Data Interpretation : Contrast results with PubChem datasets (e.g., DSSTox Substance ID DTXSID30419545) to validate experimental findings .

Q. How can computational methods guide the design of 1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs with enhanced pharmacokinetic properties?

- Methodology : Use DFT calculations to predict electronic properties (e.g., HOMO/LUMO energies) and ADMET profiling to assess solubility, metabolic stability, and toxicity. Reference analogs like ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate for scaffold modifications .

- Validation : Synthesize top candidates and evaluate in vitro/in vivo models, leveraging protocols from hypoglycemic agent studies on 6-substituted dihydropyridines .

Q. What experimental controls are critical when assessing the stability of 1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid under varying pH and temperature conditions?

- Design : Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. Include controls like 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to isolate substituent-specific degradation pathways .

- Analysis : Compare degradation kinetics with PubChem data for 6-hydroxy-4-methyl-2-oxo analogs, noting the impact of electron-withdrawing/donating groups .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30 min) can reduce reaction times compared to traditional reflux, as seen in 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl) derivatives .

- Bioactivity Testing : Use standardized microbial strains (e.g., E. coli ATCC 25922) and CLSI guidelines for reproducibility in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.